N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Description
N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a sulfanylacetamide linker and a 4-acetylphenyl substituent. The pyrazolo[1,5-a]pyrimidine core is substituted at positions 2 and 5 with methyl groups, at position 3 with a phenyl group, and at position 7 with a sulfanylacetamide moiety. The 4-acetylphenyl group introduces an electron-withdrawing ketone, which may influence solubility, metabolic stability, and binding interactions compared to analogs with halogens or alkyl groups .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-15-13-22(31-14-21(30)26-20-11-9-18(10-12-20)17(3)29)28-24(25-15)23(16(2)27-28)19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUTXULELFPVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its complex structure suggests multiple mechanisms of action, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C24H22N4O2S
- Molecular Weight : 422.52 g/mol
- CAS Number : 850751-65-4
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound primarily revolves around its interaction with various biological targets:
-
Enzyme Inhibition :
- It has been shown to inhibit key enzymes involved in metabolic pathways, such as kinases and phosphatases. This inhibition can lead to altered cellular signaling pathways and affect cell proliferation and survival .
-
Cancer Cell Proliferation :
- Studies indicate that this compound can induce apoptosis in cancer cells by modulating gene expression related to cell survival and differentiation . It may also cause cell cycle arrest, further inhibiting tumor growth.
-
Anti-inflammatory Effects :
- The compound's structural features suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect Observed | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of kinases involved in cancer signaling | |
| Apoptosis Induction | Induces apoptosis in various cancer cell lines | |
| Cell Cycle Arrest | Causes G1 phase arrest in cancer cells | |
| Anti-inflammatory Activity | Reduces markers of inflammation in animal models | |
| Interaction with Proteins | Modulates activity of specific regulatory proteins |
Case Studies
Several studies have examined the effects of this compound on different cell lines:
-
Study on Cancer Cell Lines :
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers. The mechanism was linked to the inhibition of specific kinases that regulate cell survival pathways . -
Inflammation Model :
In an animal model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several pyrazolo[1,5-a]pyrimidine derivatives, differing primarily in substituent groups. Key analogs include:
Key Findings from Comparative Studies
Substituent Effects on Binding Affinity: The 4-acetylphenyl group in the target compound introduces a polar ketone, which may reduce nonspecific binding compared to halogenated analogs like the 4-chlorophenyl derivative . Diethylamide substituents in F-DPA and DPA-714 improve pharmacokinetics for imaging applications but reduce metabolic stability compared to aryl acetamides .
In contrast, 5,7-dimethyl substitution in F-DPA and DPA-714 optimizes radiolabeling efficiency but reduces solubility .
Sulfanyl vs.
Pharmacological Performance :
- Chlorinated analogs (e.g., 4-chlorophenyl derivative) exhibit superior antimicrobial activity, likely due to enhanced membrane permeability .
- Fluorinated analogs (e.g., F-DPA) are prioritized for imaging due to fluorine-18 labeling compatibility, whereas the acetyl group in the target compound may favor therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
